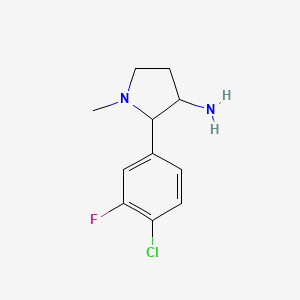
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine
Descripción general
Descripción
The compound “2-(4-Chloro-3-fluorophenyl)acetic acid” is somewhat similar to the one you’re asking about . It’s a white to yellow solid with a molecular weight of 188.59 .
Molecular Structure Analysis
The InChI code for “2-(4-Chloro-3-fluorophenyl)acetic acid” is1S/C8H6ClFO2/c9-6-2-1-5 (3-7 (6)10)4-8 (11)12/h1-3H,4H2, (H,11,12) . This can be used to generate a 3D structure of the molecule. Physical And Chemical Properties Analysis
“2-(4-Chloro-3-fluorophenyl)acetic acid” is a white to yellow solid . It should be stored in a refrigerator and shipped at room temperature .Aplicaciones Científicas De Investigación
Organic Synthesis and Medicinal Chemistry
This compound has been investigated in the context of organic synthesis, particularly in the formation of various derivatives for potential applications in medicinal chemistry. In one study, the compound was synthesized through the reduction of a specific nitrile, which led to the production of amine oxalates. These oxalates were examined for their antibacterial and antioxidant properties, with findings indicating significant antibacterial activity but limited antioxidant capacity (Арутюнян et al., 2012). Further research in organic chemistry highlighted the synthesis of N-Alkylated 4-Fluoro-5-phenylpyrrole-2-carboxylate through isolable pyrroline ionic intermediates, showcasing the versatility of fluorinated compounds in chemical synthesis (Kim et al., 2007).
Antimicrobial Research
Several studies have emphasized the antimicrobial potential of derivatives of this compound. For instance, Schiff’s base, azetidinones, and thiazolidinones derivatives exhibited considerable antimicrobial activity, with certain compounds showing excellent to good antibacterial activity compared to reference drugs (Mistry et al., 2016). Similarly, the synthesis and antimicrobial activity of Schiff and Mannich bases bearing a 2,4-dichloro-5-fluorophenyl moiety were investigated, revealing promising antibacterial and antifungal activities for some of the synthesized compounds (Karthikeyan et al., 2006).
Antitumor Research
The compound's derivatives have also been researched for their antitumor properties. A study reported that 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids, which possess a similar structure, showed potent cytotoxic activity against murine P388 leukemia and human tumor cell lines, highlighting their potential as antitumor agents (Tsuzuki et al., 2004).
Safety And Hazards
Propiedades
IUPAC Name |
2-(4-chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClFN2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWUYIEMZURPOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)Cl)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



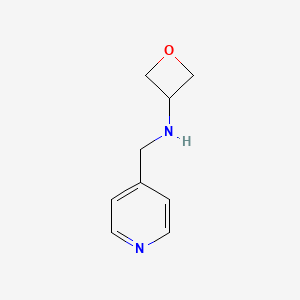
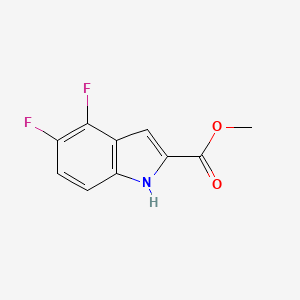
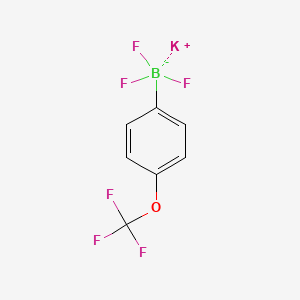
![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]amine](/img/structure/B1426806.png)
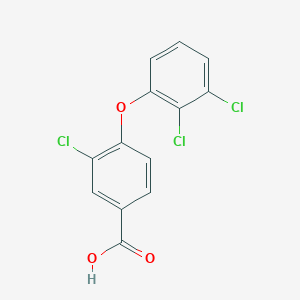
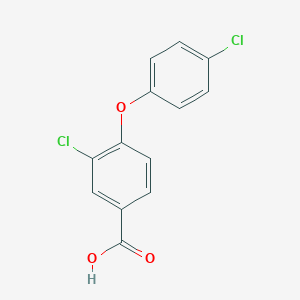
![2-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B1426809.png)
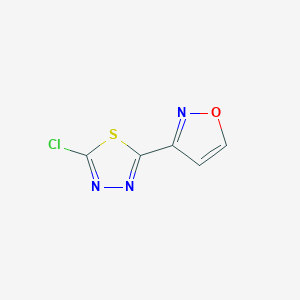
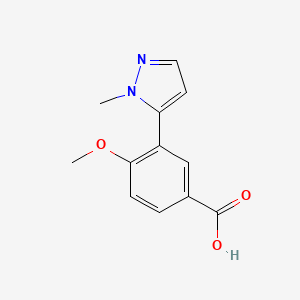
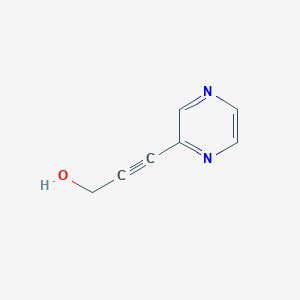
![N-methyl-5H-thiochromeno[4,3-d]pyrimidin-2-amine](/img/structure/B1426819.png)
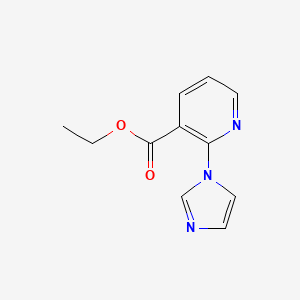
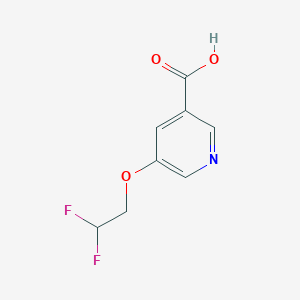
![{1-[1-(Ethanesulfonyl)piperidin-4-yl]ethyl}(methyl)amine](/img/structure/B1426824.png)